molecular formula C23H28N2O2 B11129390 N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Cat. No.: B11129390
M. Wt: 364.5 g/mol
InChI Key: IHISNUWYTBFGPO-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a complex organic compound that features a piperidine ring, a benzofuran moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization of a suitable phenol derivative.

    Coupling Reaction: The benzofuran moiety is coupled with the benzylated piperidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Amidation: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-4-yl)propanamide
  • N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-6-yl)propanamide

Uniqueness

N-(1-benzyl-4-piperidyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique due to the specific positioning of the benzofuran moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

InChI

InChI=1S/C23H28N2O2/c26-23(9-7-18-6-8-22-20(16-18)12-15-27-22)24-21-10-13-25(14-11-21)17-19-4-2-1-3-5-19/h1-6,8,16,21H,7,9-15,17H2,(H,24,26)

InChI Key

IHISNUWYTBFGPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC3=C(C=C2)OCC3)CC4=CC=CC=C4

Origin of Product

United States

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